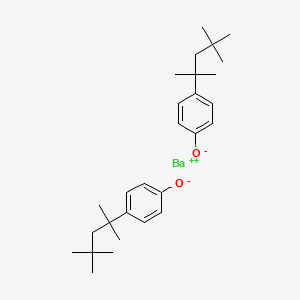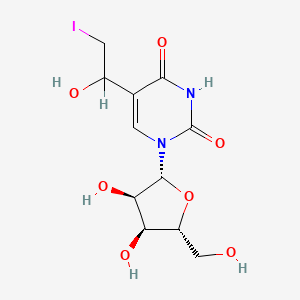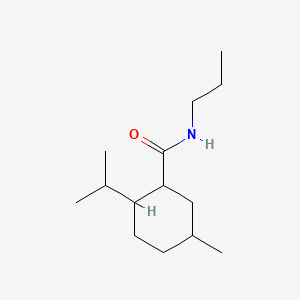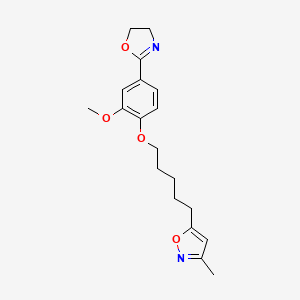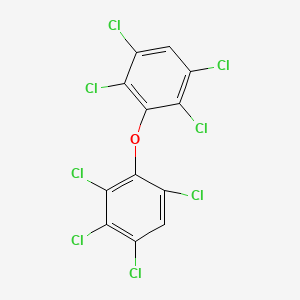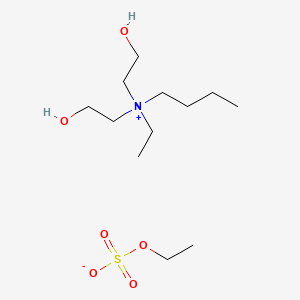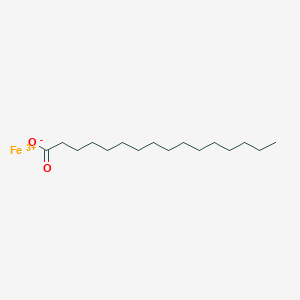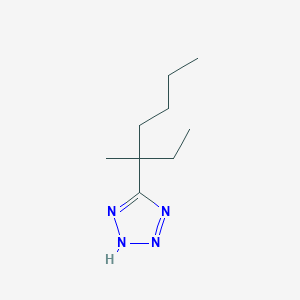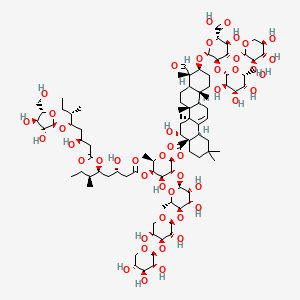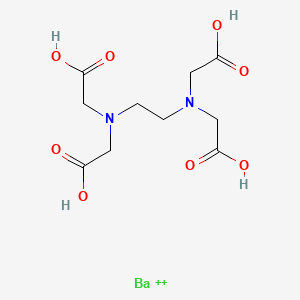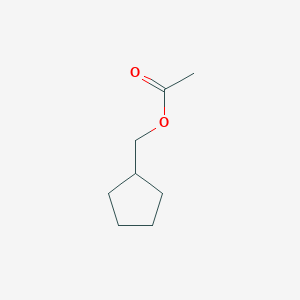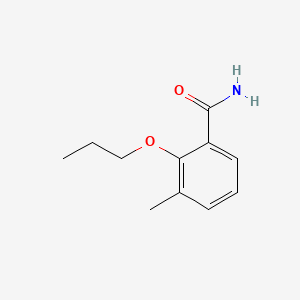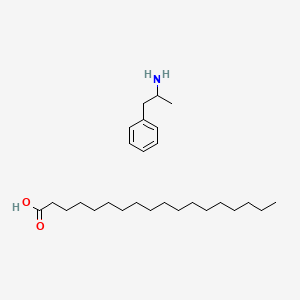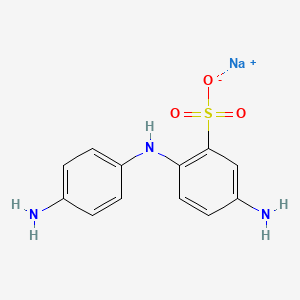
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate is a chemical compound with the molecular formula C12H12N3O3S.Na and a molecular weight of 301.297 g/mol . It is a derivative of benzenesulfonic acid and is characterized by the presence of amino groups attached to the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate typically involves the sulfonation of 5-amino-2-(4-aminoanilino)benzene. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and sodium hydroxide to neutralize the resulting sulfonic acid . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate involves its interaction with specific molecular targets. The amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(4-aminoanilino)benzenesulfonic acid: Similar structure but lacks the sodium ion.
4,4’-Diaminodiphenylamine-2’-sulfonic acid: Another derivative of benzenesulfonic acid with similar functional groups
Uniqueness
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in industrial processes where solubility in aqueous solutions is essential .
Properties
CAS No. |
85135-98-4 |
|---|---|
Molecular Formula |
C12H12N3NaO3S |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
sodium;5-amino-2-(4-aminoanilino)benzenesulfonate |
InChI |
InChI=1S/C12H13N3O3S.Na/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);/q;+1/p-1 |
InChI Key |
BAOTVSQSLNDVSF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


